molecular formula C18H18N2O4S B2820755 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine CAS No. 861211-40-7

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine

Cat. No. B2820755
CAS RN: 861211-40-7
M. Wt: 358.41
InChI Key: IUXLJRGHPWKTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine, also known as DBT-CP, is a new synthetic molecule that has recently been developed for scientific research applications. DBT-CP is a member of the benzodioxine family of molecules, which are known for their versatile biological properties. DBT-CP is a highly stable molecule, and its structure allows it to interact with a number of biological targets. This makes it an attractive candidate for a variety of scientific research applications.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Applications

Piperazine derivatives have been explored extensively for their potential in central therapeutic applications due to their central pharmacological activity, primarily involving the activation of the monoamine pathway. These derivatives are sought after for their applications as antipsychotic, antidepressant, and anxiolytic drugs. The benzylpiperazine structure, a notable example, is a prototype of piperazine derivatives and is recognized for its stimulant and euphoric effects, contributing to its use in recreational drugs. Noteworthy drugs like clozapine (antipsychotic), vortioxetine (antidepressant), and buspirone (anxiolytic) contain piperazine structures, underscoring the compound's significance in medicinal chemistry (Brito, Moreira, Menegatti, & Costa, 2018).

Enantioseparation in Drug Synthesis

The specific piperazine derivative, 1-(1,4-Benzodioxane-2-carbonyl)piperazine, has been identified as an essential intermediate in creating the antihypertensive drug doxazosin. The enantioseparation of its enantiomers is a crucial step in synthesizing chiral doxazosin, with high-performance liquid chromatography methods developed for this purpose, highlighting the compound's importance in pharmaceutical manufacturing processes (Yu, 2005).

Piperazine Derivatives in Antimicrobial and Antidepressant Research

Piperazine derivatives are also instrumental in synthesizing new antimicrobial and antidepressant agents. Compounds derived from piperazine and benzo[b]thiophene have shown promising results in vitro for 5-HT(1A) receptor affinity and serotonin reuptake inhibition. These findings are significant in the pursuit of dual-action antidepressants, demonstrating the versatility of piperazine derivatives in drug discovery (Silanes et al., 2004).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-17(15-12-23-13-4-1-2-5-14(13)24-15)19-7-9-20(10-8-19)18(22)16-6-3-11-25-16/h1-6,11,15H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXLJRGHPWKTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine

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